molecular formula C6H3BrClNO2 B6160145 4-bromo-5-chloropyridine-2-carboxylic acid CAS No. 1256822-21-5

4-bromo-5-chloropyridine-2-carboxylic acid

Cat. No.: B6160145
CAS No.: 1256822-21-5
M. Wt: 236.5
InChI Key:
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Description

4-bromo-5-chloropyridine-2-carboxylic acid is an organic compound with the molecular formula C6H3BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chloropyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 5-chloropyridine-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while reduction reactions can produce alcohols or aldehydes.

Scientific Research Applications

4-bromo-5-chloropyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-chloropyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloropyridine: Similar structure but lacks the carboxylic acid group.

    4-bromo-2-chloropyridine: Similar structure but with different substitution pattern.

    2-bromo-5-chloropyridine: Another isomer with bromine and chlorine atoms in different positions.

Uniqueness

4-bromo-5-chloropyridine-2-carboxylic acid is unique due to the presence of both halogen atoms and a carboxylic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

CAS No.

1256822-21-5

Molecular Formula

C6H3BrClNO2

Molecular Weight

236.5

Purity

95

Origin of Product

United States

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